1,3-bis(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
“1,3-bis(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound that belongs to the class of pyrido[3,2-d]pyrimidines . Pyrido[3,2-d]pyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body .
Synthesis Analysis
The synthesis of pyrido[3,2-d]pyrimidines has been reported in the literature. For instance, N-Bridged pyrido[4,3-d]pyrimidines were synthesized starting from commercially available malononitrile dimer and dimethyl 5-aminoisophthalate . Another synthesis method was developed starting from 2-chloropyridine-3-carboxylic acid by esterification, nucleophilic aromatic substitution, and amide formation in one step, and ring closure .Molecular Structure Analysis
The molecular structure of pyrido[3,2-d]pyrimidines has been characterized by nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving pyrido[3,2-d]pyrimidines are diverse. For example, it was found that the first azido group after the addition to C -4 tautomerizes to tetrazole 10T, where tetrazole, as an electron-withdrawing group, makes the pyrimidine system more reactive toward a second nucleophilic addition, and the final 2,4-disubstituted system is formed .Scientific Research Applications
Unique Chemical Synthesis Approaches
Researchers have developed unique synthetic approaches involving 1,3-bis(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione and related compounds. For instance, a study highlights a regioselective one-pot synthesis of 1-alkyl-/allyl-3-(o-chlorobenzyl) uracils, showcasing the compound's anti-HIV activity among selected uracil derivatives. This innovative synthesis pathway underscores the compound's utility in creating biologically active molecules (Malik, Singh, & Kumar, 2006).
Photophysical Properties and Applications
Another facet of research on this compound involves its photophysical properties and applications. For example, the synthesis and characterization of pyrimidine-phthalimide derivatives, including compounds structurally similar to this compound, have led to the development of novel colorimetric pH sensors and logic gates. These findings demonstrate the compound's role in advancing materials science, particularly in the creation of sensors with potential environmental and biomedical applications (Yan et al., 2017).
Advanced Material Development
Research has also extended into the development of advanced materials, with studies focusing on the synthesis of polymers and luminescent compounds. The incorporation of the pyrrolo[3,4-c]pyrrole-1,4-dione unit, a compound similar in structure to this compound, into polymers has resulted in materials exhibiting strong fluorescence. These materials have potential applications in the fields of optoelectronics and sensor technology, highlighting the compound's relevance in the synthesis of functional materials (Zhang & Tieke, 2008).
Future Directions
The future directions for the study of pyrido[3,2-d]pyrimidines are promising. They have been identified as potent inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction . This suggests that they can serve as a new starting point for the future development of small-molecule antitumor immunomodulators targeting the PD-1/PD-L1 axis .
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidines, a closely related class of compounds, have been reported to target a variety of proteins including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
Related pyrido[2,3-d]pyrimidines have been shown to inhibit the aforementioned targets, thereby disrupting their signaling pathways .
Biochemical Pathways
Related pyrido[2,3-d]pyrimidines have been shown to affect a variety of pathways related to the targets mentioned above .
Pharmacokinetics
Related pyrido[2,3-d]pyrimidines have been shown to have suitable pharmacokinetic properties .
Result of Action
Related pyrido[2,3-d]pyrimidines have been shown to have a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Properties
IUPAC Name |
1,3-bis[(4-chlorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O2/c22-16-7-3-14(4-8-16)12-25-18-2-1-11-24-19(18)20(27)26(21(25)28)13-15-5-9-17(23)10-6-15/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQGAIKQGBTLEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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